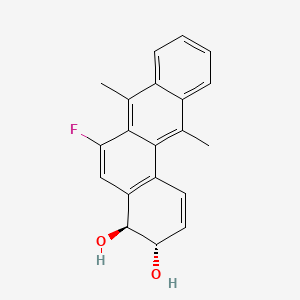
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of reactions including halogenation, methylation, and cyclization to form the desired polycyclic structure. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to investigate the interactions between PAHs and biological macromolecules such as DNA and proteins. Studies on its toxicity and metabolic pathways can provide insights into the environmental and health impacts of PAHs.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to intercalate into DNA, potentially causing mutations or inhibiting DNA replication. It may also interact with proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, chrysene, and fluoranthene. These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness
What sets (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of fluorine and methyl groups may enhance its stability and modify its electronic properties, making it a unique compound for various applications.
特性
CAS番号 |
80756-92-9 |
|---|---|
分子式 |
C20H17FO2 |
分子量 |
308.3 g/mol |
IUPAC名 |
(3S,4S)-6-fluoro-7,12-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-12-5-3-4-6-13(12)11(2)19-16(21)9-15-14(18(10)19)7-8-17(22)20(15)23/h3-9,17,20,22-23H,1-2H3/t17-,20-/m0/s1 |
InChIキー |
SHFOMBFUQVKYGO-PXNSSMCTSA-N |
異性体SMILES |
CC1=C2C3=C(C=C(C2=C(C4=CC=CC=C14)C)F)[C@@H]([C@H](C=C3)O)O |
正規SMILES |
CC1=C2C3=C(C=C(C2=C(C4=CC=CC=C14)C)F)C(C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
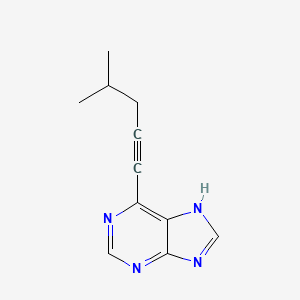
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)


![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
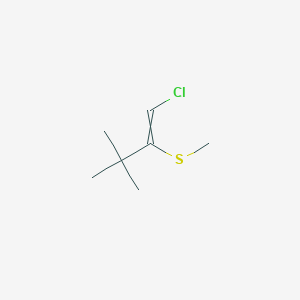

![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
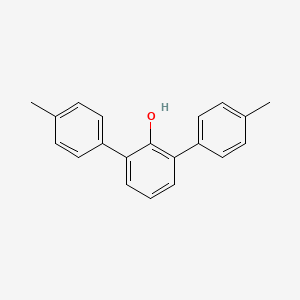
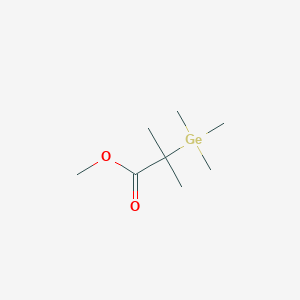


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
